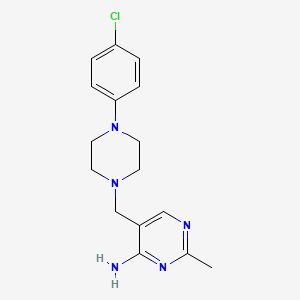

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine

Descripción

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 4-chlorophenyl-substituted piperazine moiety linked via a methyl group to the pyrimidine core. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding through electron-withdrawing effects, while the methyl group at the pyrimidine’s 2-position contributes to steric and electronic modulation .

Propiedades

Número CAS |

189744-35-2 |

|---|---|

Fórmula molecular |

C16H20ClN5 |

Peso molecular |

317.81 g/mol |

Nombre IUPAC |

5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H20ClN5/c1-12-19-10-13(16(18)20-12)11-21-6-8-22(9-7-21)15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H2,18,19,20) |

Clave InChI |

GJSSBHPBQILJIY-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C(C(=N1)N)CN2CCN(CC2)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The reactions are typically carried out under basic conditions, which facilitate the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and pyrimidines, which have potential biological activities and applications in different fields .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds with a piperazine moiety, such as 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine, exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of this compound can enhance serotonin transmission, potentially leading to improved antidepressant effects .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests its potential in treating schizophrenia and other psychotic disorders. The presence of the chlorophenyl group may enhance its affinity for dopamine receptors, which are critical targets in antipsychotic therapy .

Antimicrobial Activity

Preliminary studies have suggested that 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Case Study: Antidepressant Efficacy

A recent study evaluated the antidepressant efficacy of a series of piperazine derivatives, including 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine). The study employed animal models to assess behavioral changes post-administration, demonstrating significant reductions in depressive-like symptoms compared to control groups .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Mecanismo De Acción

The mechanism of action of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine with structurally related pyrimidine-piperazine derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Crystallographic and Noncovalent Interactions

- Crystal Packing : highlights the role of weak C–H⋯O and C–H⋯π interactions in stabilizing crystal structures. The target compound’s 4-chlorophenyl group may engage in π-π stacking or halogen bonding, altering packing efficiency .

- Electrostatic Potential: Computational tools (e.g., Multiwfn) could map the target’s electrostatic surfaces, revealing regions of high electron density near the chlorophenyl and amine groups .

Actividad Biológica

5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H19ClN4

- Molecular Weight : 288.80 g/mol

The presence of the piperazine ring and the chlorophenyl group contributes to its pharmacological properties.

Research indicates that compounds similar to 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine exhibit multiple mechanisms of action:

- Antiproliferative Activity : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer and colorectal carcinoma cells. For instance, compounds bearing piperazine groups have demonstrated significant cytostatic effects in NCI-60 cell line screenings .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents .

- Antibacterial Properties : Some studies highlight the antibacterial potential of related compounds, suggesting that they may inhibit bacterial growth through enzyme inhibition or membrane disruption .

Efficacy Against Cancer

In a comprehensive study, various derivatives of pyrimidine compounds were tested for their anticancer activities. Notably, one derivative showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 µM. Other derivatives exhibited GI values ranging from 40% to 46% against colorectal and breast cancer cell lines, indicating promising anticancer properties .

Case Studies

Several case studies have documented the biological activity of this compound:

- Anticancer Activity : A study evaluated the effects of synthesized piperazine derivatives on human breast cancer cells, revealing IC50 values as low as 18 µM for certain compounds, comparable to established treatments like Olaparib .

- Antibacterial Screening : Compounds related to 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine were tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.